molecular formula C17H19N3O B7633610 N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide

Cat. No. B7633610
M. Wt: 281.35 g/mol
InChI Key: MHJWYZOIWIRMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has been shown to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.

Mechanism of Action

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide targets RNA polymerase I transcription by binding to the DNA template and inhibiting the formation of the transcription initiation complex. This leads to the inhibition of ribosomal RNA synthesis and subsequent cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to have anti-tumor effects in various cancer cell lines, including breast, ovarian, and pancreatic cancer. It has also been shown to have minimal toxicity in normal cells. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway, leading to the activation of p53 and subsequent apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer therapy with minimal toxicity in normal cells. However, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has limited solubility in water, which can make it difficult to use in certain lab experiments. In addition, N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has a short half-life in vivo, which can limit its effectiveness as a cancer therapy.

Future Directions

For research on N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer drugs, developing new formulations to improve its solubility and pharmacokinetic properties, and exploring its potential as a therapy for other diseases beyond cancer. In addition, further studies are needed to understand the mechanism of action of N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide and its effects on normal cells.

Synthesis Methods

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,6-dichloro-3-nitropyridine with 2-(cyclopropylamino)acetonitrile to form the intermediate compound 2-cyclopropylamino-6-nitro-3-pyridinecarbonitrile. This intermediate is then reacted with 1-(2-bromoethyl)pyrrolidine to form N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide.

Scientific Research Applications

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has been extensively studied for its anti-tumor effects in various cancer cell lines. It has been shown to induce DNA damage and inhibit RNA polymerase I transcription, leading to cell cycle arrest and apoptosis in cancer cells. N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs, making it a promising candidate for combination therapy.

properties

IUPAC Name

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(19-12-7-8-12)16-6-3-11-20(16)15-9-10-18-14-5-2-1-4-13(14)15/h1-2,4-5,9-10,12,16H,3,6-8,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJWYZOIWIRMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=NC3=CC=CC=C32)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-quinolin-4-ylpyrrolidine-2-carboxamide

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